N-(2,6-Dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound belonging to the class of acetamides. This compound features a complex structure that includes a dimethylphenyl group and a sulfonamide moiety, which are often of interest in medicinal chemistry due to their potential biological activities. The compound's molecular formula is , and it has a molecular weight of 367.5 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, indicating its intricate structure with various functional groups that could contribute to its reactivity and biological properties .
The synthesis of N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves several multi-step organic reactions:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| InChI | InChI=1S/C19H21N5OS/c1-4... |
| InChI Key | ZHPMOHHOHGICJS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C) |
This structure showcases the compound's complexity and highlights its potential for various chemical interactions due to the presence of multiple functional groups.
The compound can undergo several types of chemical reactions:
The mechanism of action for N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures may modulate enzyme activity by mimicking natural substrates or binding to active sites. The triazole ring is particularly noteworthy for its ability to interact with metal ions, which could be integral to its biological activity .
The physical and chemical properties of N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in scientific research .
N-(2,6-Dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide has potential applications in various fields:
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8